molecular formula C13H14N4O3 B11849865 N'-[(Methylcarbamoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide CAS No. 88758-91-2

N'-[(Methylcarbamoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide

Cat. No.: B11849865
CAS No.: 88758-91-2
M. Wt: 274.28 g/mol
InChI Key: BKGPFAYKIJXSEH-UHFFFAOYSA-N
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Description

N-((Methylcarbamoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is a complex organic compound that features a quinoline moiety linked to an acetimidamide group through an oxy bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((Methylcarbamoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide typically involves multiple steps, starting with the preparation of the quinoline derivative. The reaction conditions often involve the use of brominating agents, such as N-bromosuccinimide, and various solvents to optimize yields and purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps to the laboratory methods, with optimizations for cost, efficiency, and safety. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-((Methylcarbamoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various amine derivatives.

Mechanism of Action

The mechanism of action of N-((Methylcarbamoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function . The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interfere with nucleic acid synthesis or protein function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((Methylcarbamoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is unique due to its combination of a quinoline moiety with an acetimidamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

88758-91-2

Molecular Formula

C13H14N4O3

Molecular Weight

274.28 g/mol

IUPAC Name

[(1-amino-2-quinolin-8-yloxyethylidene)amino] N-methylcarbamate

InChI

InChI=1S/C13H14N4O3/c1-15-13(18)20-17-11(14)8-19-10-6-2-4-9-5-3-7-16-12(9)10/h2-7H,8H2,1H3,(H2,14,17)(H,15,18)

InChI Key

BKGPFAYKIJXSEH-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)ON=C(COC1=CC=CC2=C1N=CC=C2)N

Origin of Product

United States

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